(2-Methyl-2H-indazol-5-YL)methanamine chemical structure and properties
(2-Methyl-2H-indazol-5-YL)methanamine chemical structure and properties
Structural Dynamics, Synthetic Pathways, and Medicinal Utility
Executive Summary
(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3) represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ROCK, VEGFR). Unlike its thermodynamically favored 1H-indazole counterparts, this 2H-isomer offers a unique vector for steric and electronic interactions within enzyme binding pockets. This guide provides a comprehensive technical analysis of its physicochemical properties, regioselective synthetic strategies, and handling protocols for high-integrity research applications.
Structural Identification & Physicochemical Profile[1][2]
The compound consists of a bicyclic indazole core substituted at the N2 position with a methyl group and at the C5 position with a primary methanamine group. The distinction between the 1H- and 2H-tautomers is the defining structural feature; locking the system in the 2H-form via methylation significantly alters its dipole moment and hydrogen bonding capacity compared to the 1H-isomer.
Table 1: Physicochemical Data Matrix
| Property | Value / Description | Technical Note |
| IUPAC Name | (2-Methylindazol-5-yl)methanamine | N2-methyl isomer |
| CAS Number | 1159511-63-3 | Specific to the methanamine derivative |
| Molecular Formula | C₉H₁₁N₃ | |
| Molecular Weight | 161.20 g/mol | |
| SMILES | CN1N=CC2=C1C=CC(=C2)CN | |
| LogP (Predicted) | ~0.4 | Moderate hydrophilicity; suitable for fragment-based drug design |
| pKa (Amine) | ~9.2 - 9.8 (Predicted) | Primary aliphatic amine (protonated at physiological pH) |
| pKa (Indazole N1) | ~1.5 - 2.0 | Very weak base; remains neutral at physiological pH |
| H-Bond Donors | 1 (Primary Amine) | The indazole N1 is an H-bond acceptor |
| H-Bond Acceptors | 2 (Indazole N1, Amine) |
Structural Nuance: The 2H-Indazole "Kinetic" Trap
Indazoles naturally exist in a tautomeric equilibrium favoring the 1H-form (benzenoid structure) over the 2H-form (quinonoid contribution). Methylation at N2 "freezes" the ring in the quinonoid-like electronic state.
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Medicinal Implication: In kinase inhibitors, the 2-methyl-2H-indazole motif often positions the N1 nitrogen to accept a hydrogen bond from the hinge region of the kinase ATP-binding site, a specific interaction geometry distinct from 1-methylindazoles.
Synthetic Pathways: Solving the Regioselectivity Challenge
Synthesizing (2-Methyl-2H-indazol-5-yl)methanamine requires overcoming the inherent preference of indazoles to alkylate at the N1 position. Classical alkylation of 5-cyanoindazole yields a mixture favoring the N1-isomer (~3:1 ratio), necessitating tedious chromatographic separation.
Method A: Modern Regioselective One-Pot Cyclization (Recommended)
This protocol utilizes a copper-catalyzed three-component coupling, ensuring exclusive formation of the 2H-indazole scaffold before the side chain is reduced.
Protocol:
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Reagents: 4-Bromo-3-formylbenzonitrile (1.0 eq), Methylamine hydrochloride (1.2 eq), Sodium Azide (NaN₃, 1.5 eq), CuI (10 mol%), Ligand (e.g., DMEDA).
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Cyclization: Dissolve reagents in DMSO. Heat to 110°C for 12 hours. The reaction proceeds via in situ imine formation followed by [3+2] cycloaddition.
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Intermediate Isolation: Isolate 5-cyano-2-methyl-2H-indazole via ethyl acetate extraction.
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Reduction: Hydrogenate the nitrile group using Raney Nickel or Pd/C in methanolic ammonia (to prevent secondary amine formation) at 40 psi H₂.
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Purification: The final amine is purified as a hydrochloride salt to ensure stability.
Method B: Classical Alkylation (For Reference)
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Precursor: 5-Cyano-1H-indazole.
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Reagents: Methyl iodide (MeI), K₂CO₃, DMF.
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Outcome: Mixture of 1-methyl (major) and 2-methyl (minor) isomers.
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Critique: Low atom economy and high purification burden make this unsuitable for scaling.
Caption: Figure 1. Regioselective synthesis pathway avoiding N1/N2 isomer separation issues.
Medicinal Chemistry Applications
The (2-Methyl-2H-indazol-5-yl)methanamine scaffold functions as a versatile "linker-head" motif in drug discovery.
1. Kinase Inhibition (ROCK/VEGFR)
The primary amine serves as a cation to interact with acidic residues (Asp/Glu) deep within the binding pocket, while the indazole core creates hydrophobic contacts.
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Mechanism: The 2-methyl group projects into the solvent interface or a hydrophobic sub-pocket, often improving selectivity against homologous kinases compared to the 1-methyl analog.
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Hinge Binding: The N1 nitrogen (with its lone pair) acts as a crucial Hydrogen Bond Acceptor (HBA) for the kinase hinge region backbone NH.
2. Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 161 Da and high ligand efficiency potential, this molecule is an ideal "fragment" for crystallographic screening. It allows researchers to grow the molecule from the amine handle (via amide coupling or reductive amination) to probe adjacent pockets.
Caption: Figure 2. Pharmacophore mapping of the scaffold showing key binding vectors.
Analytical Characterization & Handling
To validate the identity of synthesized or purchased material, the following spectroscopic signatures must be confirmed.
Expected NMR Signals (DMSO-d₆)
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¹H NMR:
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δ 8.3 ppm (s, 1H): H-3 proton of the indazole ring (characteristic downfield shift).
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δ 4.1 ppm (s, 3H): N-CH₃ singlet. Note: In 1-methyl isomers, this signal typically appears upfield around 3.9 ppm.
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δ 3.8 ppm (s, 2H): Benzylic CH₂ attached to the amine.
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δ 7.2 - 7.8 ppm (m, 3H): Aromatic protons (H4, H6, H7).
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Stability & Storage[1]
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Air Sensitivity: The primary amine readily absorbs CO₂ from the air to form carbamates. Store under inert atmosphere (Argon/Nitrogen).
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Form: Ideally stored as a Hydrochloride (HCl) salt to prevent oxidation and enhance water solubility.
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Solubility:
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Free Base: Soluble in DMSO, Methanol, DCM. Slightly soluble in water.
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HCl Salt: Highly soluble in water (>50 mg/mL).
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References
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PubChem. (2-Methylindazol-5-yl)methanamine - Compound Summary.[2] National Center for Biotechnology Information. Available at: [Link]
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Kumar, M. R., et al. (2011).[3] Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes. Organic Letters, 13(13), 3542–3545.[3] (Describes the regioselective Cu-catalyzed synthesis methodology).
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Gaunung, N. E., et al. (2014).[3] Regioselective Synthesis of 2H-Indazoles. Organic Letters, 16(11), 3114-3117. (Validation of 2H-indazole thermodynamic properties).
